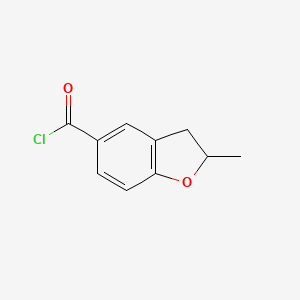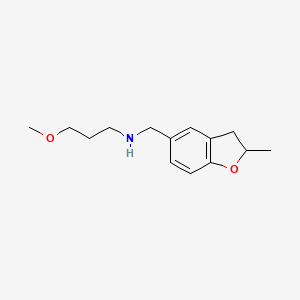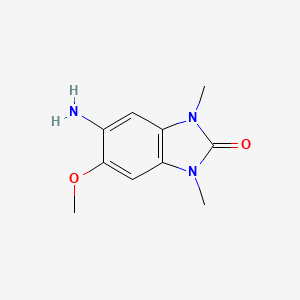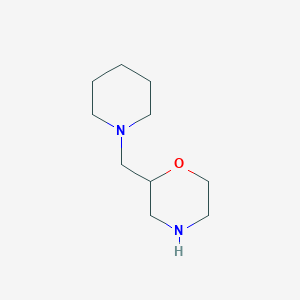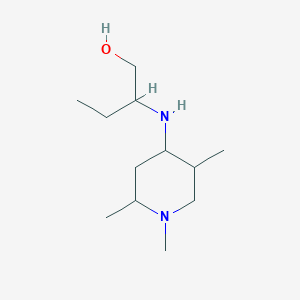![molecular formula C12H12N2O3 B1309819 [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid CAS No. 957490-48-1](/img/structure/B1309819.png)
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid” are not fully detailed in the available sources. The molecular formula is C12H12N2O3 and the molecular weight is 232.24 . For more specific properties such as melting point, boiling point, and solubility, it would be best to refer to a specialized chemical database.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Antimicrobial Activity : A series of derivatives was synthesized, showcasing good antimicrobial activity, with compounds containing the methoxy group demonstrating particularly high activity (Kumar et al., 2012).
- Structural Analysis : The structure of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid derivatives was confirmed through analytical and spectral data, highlighting the significance of their molecular arrangement for biological activity (Baumer et al., 2004).
Antimicrobial and Antiviral Activities
- In Vitro Antiviral Activity : Certain phenoxy acetic acid derived pyrazolines, synthesized through specific reactions, were tested for in vitro cytotoxicity and antiviral activity, although none showed specific antiviral activity at significant levels (Yar et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Pyrazoline derivatives have been studied for their potential in enhancing the corrosion resistance of mild steel in hydrochloric acid, showing high inhibition efficiency through physical and chemical adsorption on the metal surface. The adsorption follows Langmuir's adsorption model, suggesting a strong interaction between the inhibitor and the metal surface (Lgaz et al., 2020).
Miscellaneous Applications
- Antioxidant Activity : Some synthesized pyrazoline analogues showed significant antioxidant activity, providing a foundation for further exploration in pharmacological contexts (Jasril et al., 2019).
- Anticancer and Antifungal Activities : Novel pyrazoline derivatives were synthesized and evaluated for their anticancer and antifungal activities, suggesting potential as lead compounds for the development of new therapeutic agents (Havrylyuk et al., 2013).
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNSEPTHUTCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

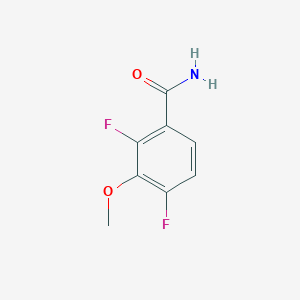
![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
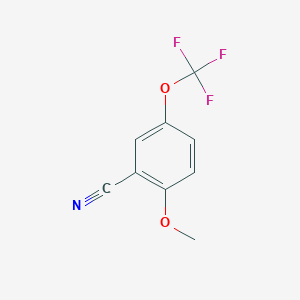
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
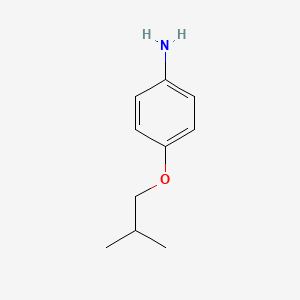
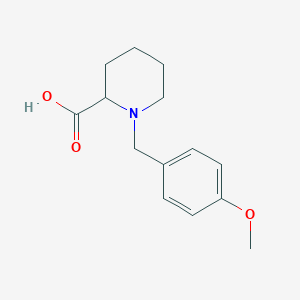
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)
